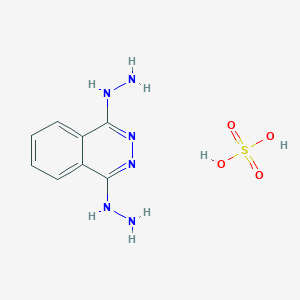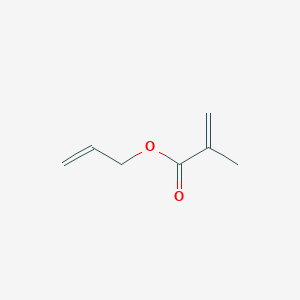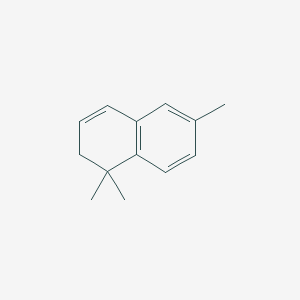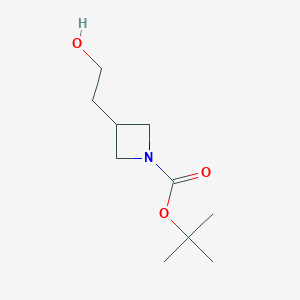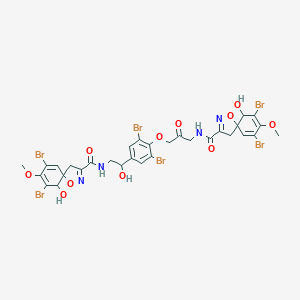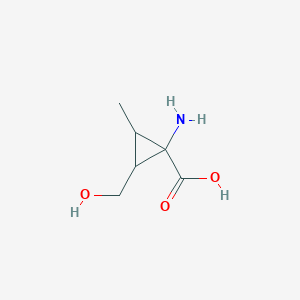
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid, commonly known as AMCHA, is a cyclic amino acid that has gained significant attention in scientific research due to its unique structure and properties. AMCHA is a non-proteinogenic amino acid and is not found naturally in organisms. It was first synthesized in 1976 by T. Mukaiyama and his colleagues. Since then, AMCHA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Wirkmechanismus
The mechanism of action of AMCHA is not fully understood. However, it is believed that AMCHA derivatives act as inhibitors of certain enzymes, such as proteases and kinases, which are involved in various biological processes. AMCHA derivatives have also been shown to interact with specific receptors, such as GABA receptors, which are involved in the regulation of neuronal activity.
Biochemische Und Physiologische Effekte
AMCHA derivatives have been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that AMCHA derivatives can inhibit the activity of various enzymes, including proteases, kinases, and phosphodiesterases. In vivo studies have shown that AMCHA derivatives can modulate the activity of specific receptors, such as GABA receptors, which are involved in the regulation of neuronal activity. AMCHA derivatives have also been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
AMCHA derivatives have several advantages for use in laboratory experiments. They are easy to synthesize and can be modified to suit specific experimental needs. AMCHA derivatives are also stable under a wide range of experimental conditions, making them suitable for use in various assays. However, the limitations of AMCHA derivatives include their low solubility in water and their potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of AMCHA derivatives are vast, and there are several future directions for research in this field. One area of interest is the development of AMCHA derivatives as potential drug candidates for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of interest is the use of AMCHA derivatives as chiral auxiliaries for the synthesis of complex organic molecules. Additionally, the elucidation of the mechanism of action of AMCHA derivatives and their interactions with specific receptors and enzymes is an area of ongoing research.
Synthesemethoden
The synthesis of AMCHA involves several steps, including the preparation of the starting materials, cyclization, and subsequent functionalization. The most commonly used method for the synthesis of AMCHA is the Mukaiyama aldol reaction. In this method, the starting materials, which are aldehydes and ketones, are treated with a Lewis acid catalyst, such as titanium tetrachloride, to form an aldol adduct. The adduct is then treated with a base to induce cyclization, resulting in the formation of the cyclopropane ring. The final step involves the functionalization of the cyclopropane ring to form the desired AMCHA derivative.
Wissenschaftliche Forschungsanwendungen
AMCHA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, AMCHA derivatives have been investigated as potential drug candidates for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, AMCHA has been used as a building block for the synthesis of peptides and proteins with unique properties. In biotechnology, AMCHA has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Eigenschaften
CAS-Nummer |
146400-24-0 |
|---|---|
Produktname |
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1-amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-4(2-8)6(3,7)5(9)10/h3-4,8H,2,7H2,1H3,(H,9,10) |
InChI-Schlüssel |
JBPDTMXRPMVEOJ-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)CO |
Kanonische SMILES |
CC1C(C1(C(=O)O)N)CO |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




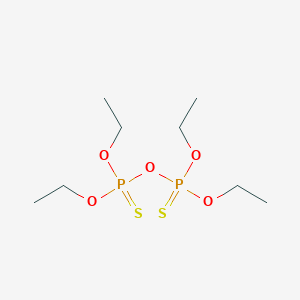
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
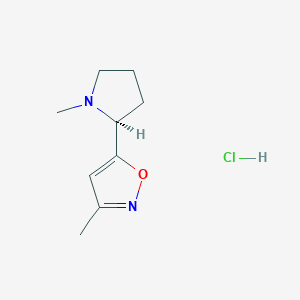
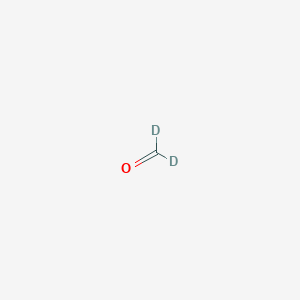
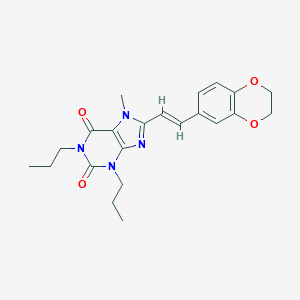
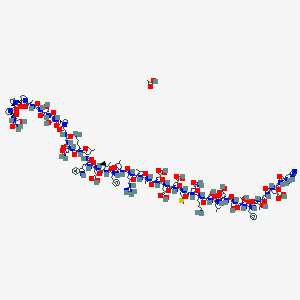
![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)
